molecular formula C9H18N2O2 B13798563 Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate CAS No. 694495-66-4

Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate

Cat. No.: B13798563
CAS No.: 694495-66-4
M. Wt: 186.25 g/mol
InChI Key: OJISLPGKEOEVDQ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with methylating agents under controlled conditions. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This compound’s structural features allow for selective interactions with molecular targets, making it valuable in medicinal chemistry and drug development .

Properties

CAS No.

694495-66-4

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-7-4-5-11(9(12)13-3)6-8(7)10-2/h7-8,10H,4-6H2,1-3H3

InChI Key

OJISLPGKEOEVDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1NC)C(=O)OC

Origin of Product

United States

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